molecular formula C10H12O B12375211 Cuminaldehyde-d8

Cuminaldehyde-d8

Cat. No.: B12375211
M. Wt: 156.25 g/mol
InChI Key: WTWBUQJHJGUZCY-VYCXTCDVSA-N
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Description

Cuminaldehyde-d8, also known as p-Isopropylbenzaldehyde-d8, is a deuterated form of cuminaldehyde. Cuminaldehyde is a natural organic compound found in the essential oils of cumin and other plants. It is known for its pleasant aroma and is used in various applications, including perfumes and cosmetics. The deuterated form, this compound, is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cuminaldehyde-d8 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into cuminaldehyde. One common method involves the reduction of 4-isopropylbenzoyl chloride using deuterated reagents. Another method is the formylation of cumene with deuterated formylating agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated chemicals. The process is carefully controlled to ensure high purity and yield, making it suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cuminaldehyde-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cuminaldehyde-d8 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.

    Biology: Helps in studying metabolic processes by tracking the incorporation of deuterium.

    Medicine: Investigated for its potential anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and compounds .

Mechanism of Action

Cuminaldehyde-d8 exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Cuminaldehyde-d8 is compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a valuable compound in scientific research due to its stable isotope labeling and unique chemical properties. Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers.

Properties

Molecular Formula

C10H12O

Molecular Weight

156.25 g/mol

IUPAC Name

2-deuterio-4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzaldehyde

InChI

InChI=1S/C10H12O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-8H,1-2H3/i1D3,2D3,3D,8D

InChI Key

WTWBUQJHJGUZCY-VYCXTCDVSA-N

Isomeric SMILES

[2H]C1=CC(=CC=C1C=O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=O

Origin of Product

United States

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